3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thioxopyridine-3-carbonitrile derivatives with appropriate aryl halides under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as kinases and other enzymes. It can inhibit the activity of these targets, leading to the disruption of cellular processes like cell division and survival. The compound’s effects on specific pathways, such as the PI3K/Akt pathway, contribute to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the iodo and trifluoromethyl groups in 3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide imparts unique electronic and steric properties, enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C17H13F3IN3OS |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H13F3IN3OS/c1-7-5-9(21)3-4-11(7)24-15(25)14-13(22)12-10(17(18,19)20)6-8(2)23-16(12)26-14/h3-6H,22H2,1-2H3,(H,24,25) |
InChI Key |
VLDGOZYWMBBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=C(C=C(C=C3)I)C)N)C(F)(F)F |
Origin of Product |
United States |
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